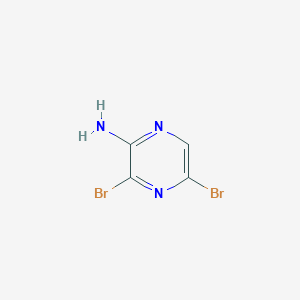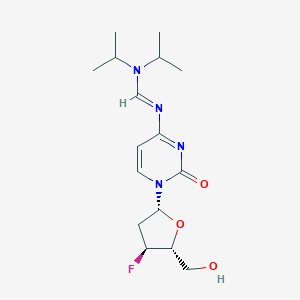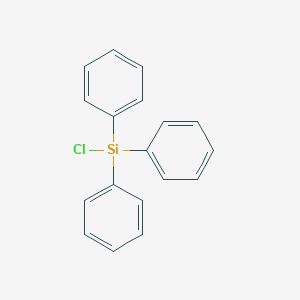
beta-L-glucose pentaacetate
Overview
Description
Beta-L-glucose pentaacetate: is a derivative of glucose, where all five hydroxyl groups are acetylated. This compound is a sugar derivative with the empirical formula C16H22O11 and a molecular weight of 390.34 g/mol. It is known for its role in stabilizing the amorphous phase of active ingredients in drugs, making it a valuable compound in pharmaceutical sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-L-glucose pentaacetate can be synthesized through the acetylation of beta-L-glucose. The process typically involves the reaction of beta-L-glucose with acetic anhydride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of all hydroxyl groups .
Industrial Production Methods: In industrial settings, the preparation of this compound involves similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Beta-L-glucose pentaacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield beta-L-glucose and acetic acid.
Glycosylation: this compound can participate in glycosylation reactions to form glycosides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions:
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Glycosylation: Alcohols and acid catalysts (e.g., sulfuric acid).
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents such as sodium borohydride
Major Products:
Hydrolysis: Beta-L-glucose and acetic acid.
Glycosylation: Glycosides.
Oxidation: Carboxylic acids.
Reduction: Alcohols
Scientific Research Applications
Beta-L-glucose pentaacetate has several scientific research applications, including:
Pharmaceutical Sciences: It is used as a stabilizer for the amorphous phase of active pharmaceutical ingredients, enhancing their bioavailability and solubility.
Biochemistry: The compound is used in studies related to insulin release and glucose metabolism.
Organic Synthesis: this compound serves as an intermediate in the synthesis of various glycosides and other sugar derivatives.
Material Science: The compound’s ability to form hydrogen bonds makes it useful in the design of new materials with specific properties.
Mechanism of Action
The mechanism of action of beta-L-glucose pentaacetate involves its interaction with specific receptors or enzymes. For instance, its insulinotropic action is attributed to its direct interaction with a receptor that leads to plasma membrane depolarization, induction of electrical activity, and an increase in cytosolic calcium ion concentration. This process is similar to the identification of bitter compounds by taste buds . The compound’s ability to stabilize the amorphous phase of drugs is due to its hydrogen bond acceptor sites, which create an extended hydrogen bond network .
Comparison with Similar Compounds
Alpha-D-glucose pentaacetate: Another anomer of glucose pentaacetate with similar properties but different stereochemistry.
Beta-D-glucose pentaacetate: The D-enantiomer of beta-L-glucose pentaacetate, which also has similar applications and properties.
Maltose octaacetate: A disaccharide derivative with multiple acetyl groups, used in similar applications for stabilizing amorphous phases.
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its interaction with biological systems and its ability to stabilize amorphous phases. Its insulinotropic action and role in pharmaceutical sciences make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[(2S,3S,4R,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTITAGPBXDDGR-QMHWVQJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


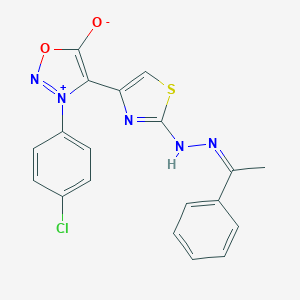
![(1'R,5'S,9'S,10'S,13'R)-5'-Methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one](/img/structure/B131906.png)



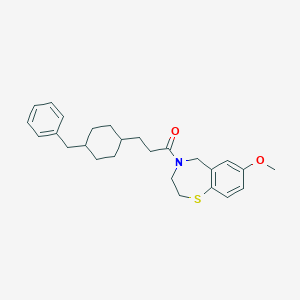
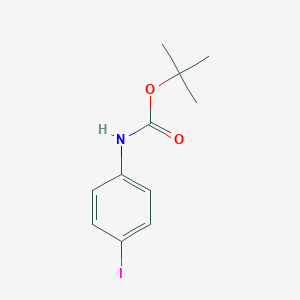
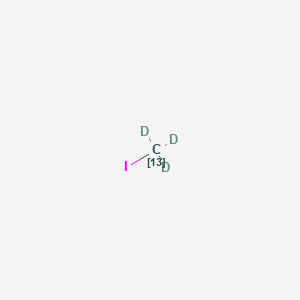

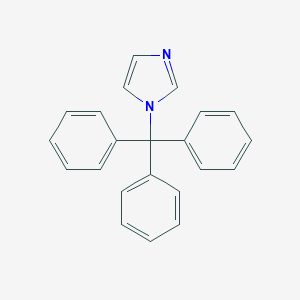
![6,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B131933.png)
